Cas no 253342-48-2 (3-Tolylboronic Acid Pinacol Ester)

3-Tolylboronic Acid Pinacol Ester is a stable boronic ester derivative commonly used in Suzuki-Miyaura cross-coupling reactions. Its pinacol protection enhances shelf stability and handling compared to free boronic acids, reducing susceptibility to protodeboronation. The compound exhibits good solubility in organic solvents, facilitating its use in homogeneous reaction conditions. It serves as a versatile intermediate in the synthesis of biaryl compounds, pharmaceuticals, and functional materials. The tolyl group provides a mild steric and electronic profile, enabling selective coupling with various aryl halides. This reagent is particularly valued for its consistent reactivity and compatibility with diverse reaction conditions, making it a reliable choice for synthetic applications.
3-Tolylboronic Acid Pinacol Ester structure
253342-48-2 structure
商品名:3-Tolylboronic Acid Pinacol Ester
CAS番号:253342-48-2
MF:C13H19BO2
メガワット:218.0998
MDL:MFCD05864303
CID:253758
PubChem ID:2760598

3-Tolylboronic Acid Pinacol Ester 化学的及び物理的性質

名前と識別子

    • 4,4,5,5-tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane
    • 1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-(3-methylphenyl)-
    • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)toluene
    • 3-Methylbenzeneboronic acid, pinacol ester
    • 3-Methylphenylboronic acid pinacol ester
    • 3-Tolylboronic acid pinacol ester
    • 4,4,5,5-tetramethyl-2-(3-methylphenyl)-1,3,2-dioxaborolane
    • 4,4,5,5-tetramethyl-2-m-tolyl-1,3,2-dioxaborolane
    • m-tolyl pinacolborane
    • m-Tolylboronic Acid Pinacol Ester
    • 3-methylphenylboronic acid, pinacol ester
    • 1,3,2-DIOXABOROLANE, 4,4,5,5-TETRAMETHYL-2-(3-METHYLPHENYL)-
    • AMTB418
    • m-Tolylboronic Acid Pinac
    • MFCD05864303
    • 4,4,5,5-TETRAMETHYL-2-
    • T3219
    • AB22750
    • SY031621
    • DTXSID70375252
    • CS-0094693
    • 253342-48-2
    • AM808116
    • J-513117
    • 2-(3-TOLYL)-4,4,6-TRIMETHYL-1,3,2-DIOXABORINATE
    • AKOS015949579
    • SCHEMBL3429762
    • FT-0644129
    • EN300-155805
    • 3-TOLYLBORONIC ACID, HEXYLENE GLYCOL CYCLIC ESTER
    • AS-2508
    • A817792
    • DB-046673
    • 3-Tolylboronic Acid Pinacol Ester
    • MDL: MFCD05864303
    • インチ: 1S/C13H19BO2/c1-10-7-6-8-11(9-10)14-15-12(2,3)13(4,5)16-14/h6-9H,1-5H3
    • InChIKey: XDKYCZBGHPGKEP-UHFFFAOYSA-N
    • ほほえんだ: O1B(C2C([H])=C([H])C([H])=C(C([H])([H])[H])C=2[H])OC(C([H])([H])[H])(C([H])([H])[H])C1(C([H])([H])[H])C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 218.14800
  • どういたいしつりょう: 218.148
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 247
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 18.5
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 0.98±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 34.0 to 38.0 deg-C
  • ふってん: 307.2℃ at 760 mmHg
  • フラッシュポイント: 139.6±22.1 °C
  • 屈折率: 1.491
  • PSA: 18.46000
  • LogP: 2.29420
  • ようかいせい: 未確定
  • 最大波長(λmax): 273(CH3CN)(lit.)

3-Tolylboronic Acid Pinacol Ester セキュリティ情報

3-Tolylboronic Acid Pinacol Ester 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Tolylboronic Acid Pinacol Ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM135826-25g
4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane
253342-48-2 95%+
25g
$98 2023-01-09
abcr
AB175358-100 g
3-Methylphenylboronic acid, pinacol ester; .
253342-48-2
100g
€488.50 2023-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T3219-5g
3-Tolylboronic Acid Pinacol Ester
253342-48-2 98.0%(GC&T)
5g
¥880.0 2022-06-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1165333-10g
4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane
253342-48-2 97%
10g
¥256 2023-04-14
eNovation Chemicals LLC
Y1048254-25g
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)toluene
253342-48-2 98%
25g
$80 2024-06-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T37780-25g
4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane
253342-48-2 98%
25g
¥226.0 2023-09-06
Chemenu
CM135826-10g
4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane
253342-48-2 95+%
10g
$53 2022-09-01
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T3219-5G
4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane
253342-48-2 >98.0%(GC)(T)
5g
¥490.00 2024-04-16
AK Scientific
AMTB418-100g
3-Tolylboronic acid pinacol ester
253342-48-2 98% (GC)
100g
$295 2025-02-18
Chemenu
CM135826-25g
4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane
253342-48-2 95+%
25g
$118 2021-08-05

3-Tolylboronic Acid Pinacol Ester 合成方法

3-Tolylboronic Acid Pinacol Ester 関連文献

3-Tolylboronic Acid Pinacol Esterに関する追加情報

3-Tolylboronic Acid Pinacol Ester: A Comprehensive Overview

The compound with CAS No 253342-48-2, commonly referred to as 3-Tolylboronic Acid Pinacol Ester, is a significant molecule in the field of organic chemistry. This compound is widely recognized for its role in various synthetic applications, particularly in the realm of cross-coupling reactions. The pinacol ester derivative of 3-tolylboronic acid has garnered attention due to its stability and reactivity, making it a valuable tool in modern chemical synthesis.

3-Tolylboronic Acid Pinacol Ester is structurally characterized by a boron atom attached to a tolyl group and a pinacol ester moiety. The pinacol ester, derived from pinacol (2,3-dimethyl-2,3-butanediol), serves as a protecting group for the boronate ester. This structure enhances the compound's stability under various reaction conditions, which is crucial for its application in demanding synthetic processes.

Recent advancements in the field of organoboron chemistry have further highlighted the importance of 3-Tolylboronic Acid Pinacol Ester. Researchers have demonstrated its utility in Suzuki-Miyaura coupling reactions, where it acts as a coupling partner for aryl halides. This reaction is pivotal in the construction of biaryl compounds, which are extensively used in pharmaceuticals, agrochemicals, and advanced materials.

In addition to its role in cross-coupling reactions, 3-Tolylboronic Acid Pinacol Ester has been employed in the synthesis of complex organic molecules. Its ability to undergo various transformations, such as oxidation and reduction reactions, makes it a versatile building block in organic synthesis. Recent studies have also explored its application in the synthesis of bioactive compounds, underscoring its potential in drug discovery.

The synthesis of 3-Tolylboronic Acid Pinacol Ester typically involves the reaction of 3-tolylboronic acid with pinacol under acidic conditions. This straightforward synthesis route ensures a high yield and purity of the product, making it accessible for large-scale applications. The compound's stability under ambient conditions further facilitates its storage and handling.

From an environmental perspective, 3-Tolylboronic Acid Pinacol Ester exhibits low toxicity and minimal environmental impact, aligning with contemporary green chemistry principles. Its use in efficient and selective synthetic protocols contributes to reducing waste and energy consumption in chemical manufacturing.

In conclusion, 3-Tolylboronic Acid Pinacol Ester (CAS No 253342-48-2) stands as a testament to the ingenuity of modern organic chemistry. Its unique properties and diverse applications continue to drive innovation across various industries. As research progresses, this compound is expected to unlock new possibilities in the creation of complex molecules with unprecedented precision and efficiency.

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